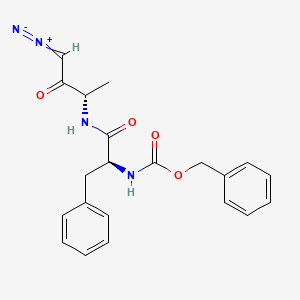
3-Oxosapriparaquinone
描述
3-Oxosapriparaquinone is a diterpene compound derived from the plant Salvia prionitisThis compound has garnered interest due to its distinctive properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxosapriparaquinone involves several steps starting from (+)-dehydroabietic acid. One of the key intermediates in this synthesis is 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene. This intermediate undergoes a series of reactions, including rearrangement and oxidation, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as esterification, rearrangement, and oxidation. These methods are scalable and can be adapted for larger-scale production .
化学反应分析
Types of Reactions
3-Oxosapriparaquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .
科学研究应用
3-Oxosapriparaquinone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Oxosapriparaquinone involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and affect cellular signaling pathways. Its quinone structure allows it to participate in redox reactions, which can influence cellular oxidative stress and apoptosis .
相似化合物的比较
Similar Compounds
- 3-Oxosaprorthoquinone
- 3-Oxomicrostegiol
- 3-Oxoisotaxodione
- Taiwaninal
Uniqueness
3-Oxosapriparaquinone is unique due to its specific quinone structure and the biological activities it exhibits. Compared to similar compounds, it has distinct chemical properties that make it valuable for various research applications .
属性
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKFYSFJEKCZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 3-Oxosapriparaquinone and what other similar compounds have been isolated from the same source?
A1: this compound was originally isolated from the plant Salvia prionitis Hance. [, ] Interestingly, the roots of Taiwania cryptomerioides have also yielded this compound, alongside other related diterpenes like 3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal. [] This suggests that these plant species may contain similar biosynthetic pathways for producing these structurally-related diterpenes.
Q2: Can you describe a key chemical transformation involved in the synthesis of this compound?
A2: One of the synthetic routes to this compound involves a fascinating rearrangement reaction. [] Researchers utilized 5, 8, 11, 13-Abietatetraen-3-one and its 12-methoxy derivative, converting them to their respective 3,7-diones. Treatment with sodium borohydride, followed by dehydration with boron trifluoride etherate, induced a rearrangement, yielding 2-isopropyl-6-methyl-5-(4-methyl-3-oxopentyl)naphthalene and its 12-methoxy derivative. This rearrangement reaction highlights the complexity of chemical transformations possible within this class of natural products.
Q3: Has there been research on different synthetic approaches to obtain this compound?
A3: Yes, an alternative synthesis of this compound utilizes a different starting material and a distinct series of reactions. [] Researchers started with 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene, derived from (+)-dehydroabietic acid. Through a sequence of hydroboration-oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis, they successfully obtained this compound. This approach demonstrates the diverse synthetic strategies available to access this natural product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


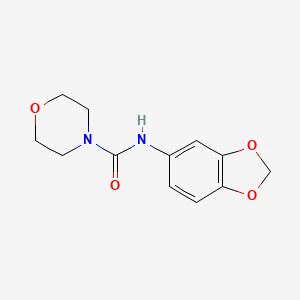
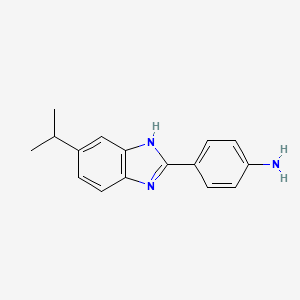



![Sulfamide, N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-o-tolyl-](/img/structure/B1632670.png)
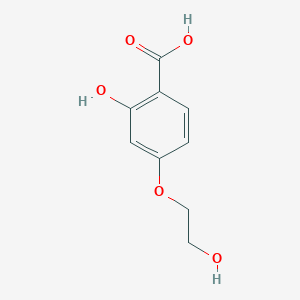
![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)
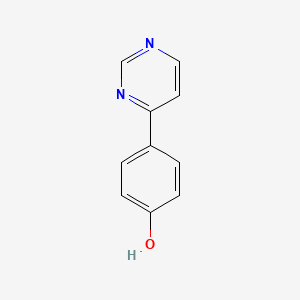
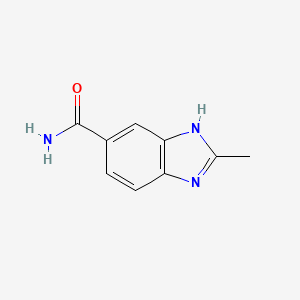
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
